1-Methyl-4-(p-tolyl)piperidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
1-methyl-4-(4-methylphenyl)piperidine |
InChI |
InChI=1S/C13H19N/c1-11-3-5-12(6-4-11)13-7-9-14(2)10-8-13/h3-6,13H,7-10H2,1-2H3 |
InChI Key |
LPPKMJXFNXOFAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCN(CC2)C |
Origin of Product |
United States |
Chemical Transformations and Derivatization Strategies of 1 Methyl 4 P Tolyl Piperidine
Functionalization of the Piperidine (B6355638) Ring System
The piperidine ring of 1-Methyl-4-(p-tolyl)piperidine offers several positions for functionalization, primarily through modern C-H activation strategies. While many methods are optimized for piperidines bearing N-alkoxycarbonyl protecting groups (like Boc), the principles can be extended to N-methyl derivatives. These reactions allow for the direct introduction of new substituents onto the saturated heterocyclic core.
Recent advancements in photoredox and transition-metal catalysis have enabled the direct arylation of C–H bonds alpha to the nitrogen atom (the C2 and C6 positions). chemrxiv.org For instance, photoredox-catalyzed reactions can introduce electron-deficient cyano(hetero)arenes to the piperidine ring with high diastereoselectivity. chemrxiv.org Similarly, palladium-catalyzed C(sp³)–H arylation has been shown to be effective for functionalizing piperidine rings, although the regioselectivity can be influenced by directing groups. acs.org While these methods often employ N-Boc or N-Cbz protecting groups, similar reactivity can be anticipated for N-methyl piperidines, potentially leading to C2-arylated derivatives. acs.org
Rhodium-catalyzed C-H insertion reactions represent another powerful tool for functionalizing the piperidine skeleton at various positions. nih.gov The site-selectivity of these reactions is typically controlled by the choice of both the catalyst and the substituent on the nitrogen atom. nih.gov By selecting appropriate rhodium catalysts, it is possible to introduce functional groups at the C2, C3, or C4 positions of the piperidine ring, thereby generating a wide range of structural analogs. nih.gov
| Transformation Type | Catalyst/Reagent | Typical Position of Functionalization | Introduced Group |
|---|---|---|---|
| Photoredox C-H Arylation | Photocatalyst (e.g., Iridium or Ruthenium complex) | C2/C6 | (Hetero)aryl groups |
| Palladium-Catalyzed C-H Arylation | Pd(OAc)₂ / Ligand | C2/C4 (directing group dependent) | Aryl groups |
| Rhodium-Catalyzed C-H Insertion | Rhodium-Carbenoid Complex | C2, C3, or C4 | Carbene-derived functional groups |
Derivatization at the Nitrogen Atom
The tertiary nitrogen atom in this compound is a key site for chemical modification. The primary transformations at this position are N-quaternization and N-demethylation.
N-quaternization involves the reaction of the tertiary amine with an alkylating agent, such as an alkyl halide, to form a quaternary ammonium (B1175870) salt. This reaction has been studied for closely related 1-alkyl-4-phenylpiperidines. researchgate.net The stereochemical outcome of the reaction—whether the new alkyl group adds to an axial or equatorial position relative to the piperidine ring—is influenced by the nature of the alkylating agent, the existing N-substituent, and the solvent. researchgate.net For instance, methylation of 1-alkyl-4-phenylpiperidines tends to favor axial attack, while benzylation can favor equatorial attack. researchgate.net
| Alkylating Agent | Product Type | Typical Stereochemical Preference |
|---|---|---|
| Methyl Iodide | N,N-dimethylpiperidinium salt | Predominantly axial attack |
| Ethyl Iodide | N-ethyl-N-methylpiperidinium salt | Axial attack preference |
| Benzyl Chloride | N-benzyl-N-methylpiperidinium salt | Equatorial attack preference |
N-demethylation is another critical transformation that converts the tertiary amine into a secondary amine, 4-(p-tolyl)piperidine. This unmasks a reactive N-H bond, enabling a host of subsequent derivatization reactions. Standard procedures for N-demethylation include the use of cyanogen (B1215507) bromide (the von Braun reaction) or reaction with alkyl chloroformates (e.g., ethyl chloroformate or trichloroethyl chloroformate) followed by hydrolysis.
Formation of Carboxamide Derivatives
The direct formation of a carboxamide at the nitrogen of this compound is not feasible due to its tertiary nature. However, following the N-demethylation step to yield 4-(p-tolyl)piperidine, the resulting secondary amine can be readily converted into a wide array of carboxamide derivatives.
This transformation is typically achieved by reacting the secondary amine with various acylating agents. For example, reaction with an isocyanate (R-N=C=O) yields a urea (B33335) derivative, while reaction with an acid chloride (R-COCl) in the presence of a base affords an N-acyl piperidine (an amide). nih.gov Alternatively, coupling with a carboxylic acid (R-COOH) using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) provides a versatile route to diverse amide structures. acgpubs.org
Reactions Involving the p-Tolyl Moiety
The p-tolyl group is an electron-rich aromatic ring, activated towards electrophilic aromatic substitution (EAS) by the electron-donating methyl group. The methyl group directs incoming electrophiles to the ortho and para positions. Since the para position is substituted with the piperidine ring, EAS on the p-tolyl moiety of this compound will occur at the two equivalent ortho positions (relative to the methyl group).
Typical EAS reactions applicable to this system include:
Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂).
Halogenation: Using Br₂ with a Lewis acid catalyst like FeBr₃ to introduce a bromine atom.
Friedel-Crafts Acylation: Using an acyl chloride (e.g., acetyl chloride) and a Lewis acid like AlCl₃ to introduce an acyl group.
These reactions introduce new functional groups onto the aromatic ring, which can serve as handles for further chemical modifications, such as reduction of a nitro group to an amine or participation in cross-coupling reactions. wikipedia.org
Oxidation Reactions
The benzylic methyl group on the p-tolyl ring is susceptible to oxidation. This reaction provides a direct route to convert the tolyl group into a benzoic acid derivative, yielding 4-(1-methylpiperidin-4-yl)benzoic acid. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under acidic or basic conditions are commonly used for this transformation. The resulting carboxylic acid is a valuable synthetic intermediate, enabling the formation of esters, amides, and other acid derivatives, further expanding the chemical space accessible from the parent molecule.
Strategies for Analog Design and Diversification
The chemical transformations described above provide a robust platform for the strategic design and diversification of analogs based on the this compound scaffold. A multi-pronged approach can be employed to systematically explore the structure-activity relationships of this compound class.
Piperidine Ring Diversification: Employing C-H functionalization methods to introduce aryl or other substituents at the C2, C3, or C4 positions can probe the steric and electronic requirements in this region of the molecule. chemrxiv.orgnih.gov
Nitrogen Substituent Modification: A key diversification strategy involves N-demethylation to the secondary amine, followed by re-functionalization. This allows for the introduction of a wide variety of substituents through N-alkylation, N-acylation, and the formation of ureas or sulfonamides, significantly altering the properties of the nitrogen atom. nih.gov
Aromatic Ring Modification: The p-tolyl moiety can be diversified through electrophilic aromatic substitution to introduce groups like halogens, nitro, or acyl functions. wikipedia.org Subsequent oxidation of the benzylic methyl group to a carboxylic acid provides a critical anchor point for creating libraries of amides and esters.
This systematic approach allows for the generation of a comprehensive library of analogs where each key region of the parent molecule is independently modified.
| Molecular Region | Key Reaction | Potential Modifications |
|---|---|---|
| Piperidine Ring | C-H Functionalization | Introduction of aryl, alkyl, and other functional groups. |
| Nitrogen Atom | N-Demethylation, then N-Acylation/Alkylation | Formation of diverse amides, ureas, sulfonamides, and substituted amines. |
| p-Tolyl Ring | Electrophilic Aromatic Substitution | Introduction of halogens, nitro groups, etc. |
| p-Tolyl Methyl Group | Oxidation to Carboxylic Acid | Formation of esters and amides. |
Computational and Theoretical Investigations of 1 Methyl 4 P Tolyl Piperidine
Molecular Modeling and Conformation Analysis
Conformational Analysis and Stereochemical AssignmentNo specific data found for 1-Methyl-4-(p-tolyl)piperidine.
Future computational studies are required to elucidate the specific molecular and electronic properties of this compound. Such research would provide valuable insights into its conformational preferences, reactivity, and potential interactions, contributing to a more comprehensive understanding of this and related piperidine (B6355638) compounds.
Intermolecular Interactions and Crystal Packing Studies
The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound, including its crystal structure, stability, and polymorphism. For molecules like this compound, a combination of computational techniques can be employed to analyze these non-covalent interactions.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, allowing for the identification of close contacts between neighboring molecules.
Although specific Hirshfeld surface analysis data for this compound has not been reported, studies on other substituted piperidine derivatives reveal common interaction patterns. For instance, in similar compounds, Hirshfeld analysis often highlights the significance of H···H, C···H/H···C, and heteroatom···H contacts in stabilizing the crystal structure. For this compound, such an analysis would be expected to quantify the contributions of van der Waals forces and other weaker interactions involving the piperidine and tolyl groups.
Hydrogen Bonding Patterns
In the solid state, the arrangement of molecules is often dictated by hydrogen bonding. While this compound itself lacks strong hydrogen bond donors (like N-H or O-H), weak C-H···N or C-H···π hydrogen bonds can still play a role in its crystal packing.
Studies on structurally related compounds, such as 4-methyl-N-p-tolylpiperidine-1-carboxamide, have identified N-H···O hydrogen bonds that link molecules into chains. nih.govnih.gov For this compound, the nitrogen atom of the piperidine ring could potentially act as a hydrogen bond acceptor, though such interactions would be relatively weak. A detailed crystallographic and computational study would be required to confirm and characterize any such hydrogen bonding patterns.
C-H···π Interactions
C-H···π interactions are non-covalent interactions between a C-H bond and a π-system, such as the aromatic ring of the p-tolyl group in this compound. These interactions are known to be significant in the stabilization of crystal structures and in molecular recognition.
Molecular Docking and Ligand-Receptor Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein receptor.
Steric and Electrostatic Interaction Contributions
The binding of a ligand to a receptor is governed by a combination of steric and electrostatic interactions. Steric compatibility ensures that the ligand fits within the binding pocket without significant clashes, while electrostatic interactions, including hydrogen bonds and van der Waals forces, contribute to the binding affinity.
While specific molecular docking studies for this compound are not available, research on other piperidine derivatives highlights the importance of these contributions. For a molecule like this compound, the bulky p-tolyl group and the conformation of the piperidine ring would be critical for its steric fit into a receptor's binding site. The nitrogen atom and the aromatic ring would also contribute to the electrostatic potential of the molecule, influencing its interactions with polar and non-polar residues in the receptor.
Binding Mode Elucidation
Elucidating the binding mode of a ligand involves identifying the key amino acid residues in the receptor that it interacts with and the geometry of these interactions. This information is crucial for understanding the mechanism of action and for designing more potent and selective molecules.
Numerous studies have elucidated the binding modes of various piperidine-containing compounds with their respective biological targets. These studies often reveal that the piperidine ring can adopt different conformations, such as chair or boat, to optimize its interactions within the binding pocket. For this compound, a molecular docking study would aim to predict its binding orientation and identify key interactions, such as hydrophobic interactions involving the p-tolyl group or potential hydrogen bonds with the piperidine nitrogen. However, without experimental data or specific computational studies, the binding mode of this compound remains speculative.
Molecular Dynamics Simulations for System Validation
Molecular Dynamics (MD) simulations serve as a powerful computational microscope to validate the structural integrity and dynamic behavior of molecular systems, including this compound and its analogs within a simulated biological environment. researchgate.net These simulations provide insights into the conformational stability, flexibility, and interactions of the compound over time, which are crucial for understanding its behavior at a molecular level.
MD simulations are initiated from a starting conformation of the molecule, often derived from experimental methods like X-ray crystallography or theoretical methods such as Density Functional Theory (DFT). The system is then solvated, typically in a water box to mimic physiological conditions, and subjected to a set of physical principles and parameters known as a force field (e.g., AMBER, CHARMM, GROMOS). The simulation proceeds by calculating the forces acting on each atom and solving Newton's equations of motion, thereby tracking the trajectory of all atoms over a defined period, which can range from nanoseconds to microseconds. mdpi.comfrontiersin.org
A key aspect of validating the system through MD simulations is the analysis of the root-mean-square deviation (RMSD). The RMSD of the atomic positions is monitored throughout the simulation with respect to the initial structure. A plateau in the RMSD value over time suggests that the system has reached equilibrium and is conformationally stable. researchgate.net For piperidine derivatives, MD simulations have been employed to confirm the stability of ligand-protein complexes, where a stable RMSD indicates that the ligand remains securely bound in the active site. nih.gov
Another important parameter analyzed is the root-mean-square fluctuation (RMSF), which measures the fluctuation of each atom around its average position. This analysis helps to identify the flexible and rigid regions of the molecule. In the context of this compound, RMSF can reveal the flexibility of the piperidine ring and the p-tolyl substituent, which can influence its binding to a biological target. mdpi.com
Furthermore, MD simulations allow for the detailed examination of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and its surrounding environment, be it solvent molecules or a target protein. researchgate.net For instance, simulations can quantify the residence time of water molecules around specific functional groups or the persistence of hydrogen bonds, providing a dynamic picture of the solvation shell and interaction patterns. mdpi.com The table below summarizes key parameters often analyzed in MD simulations for system validation.
| Parameter | Description | Significance for System Validation |
| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions in a selection of atoms for a given frame from a reference frame. | Indicates the conformational stability of the molecule or complex over the simulation time. A stable RMSD suggests the system has reached equilibrium. |
| Root-Mean-Square Fluctuation (RMSF) | Measures the displacement of each atom from its time-averaged position. | Identifies flexible and rigid regions of the molecule. High RMSF values indicate greater flexibility. |
| Radius of Gyration (Rg) | Represents the root-mean-square distance of the atoms from their common center of mass. | Provides insights into the compactness of the molecule or complex. Changes in Rg can indicate conformational changes. |
| Solvent Accessible Surface Area (SASA) | The surface area of a molecule that is accessible to a solvent. | Characterizes the interaction of the molecule with the solvent and can indicate changes in conformation that expose or bury certain regions. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the molecule and its environment over time. | Validates the stability of key interactions that may be crucial for the molecule's function or binding. |
Structure-Activity Relationship (SAR) Studies via Computational Methods
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, provide a powerful framework for elucidating these relationships for compounds like this compound and its analogs. nih.govmdpi.com
QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov The "structure" is represented by a set of numerical descriptors, which can be categorized into different types:
1D Descriptors: Based on the chemical formula, such as molecular weight and atom counts.
2D Descriptors: Derived from the 2D representation of the molecule, including topological indices, connectivity indices, and counts of specific functional groups.
3D Descriptors: Calculated from the 3D conformation of the molecule, such as molecular volume, surface area, and shape indices. nih.gov
Physicochemical Descriptors: Properties like lipophilicity (logP), molar refractivity, and electronic parameters (e.g., partial charges, dipole moment).
For a series of 4-arylpiperidine analogs, a QSAR study would involve synthesizing or computationally generating a set of derivatives with variations in the aryl substituent and substitutions on the piperidine ring. The biological activity of these compounds would be determined experimentally. Then, a dataset is created containing the chemical structures and their corresponding activities.
Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a QSAR model is developed that best correlates the descriptors with the activity. nih.gov The predictive power of the model is rigorously validated using internal and external validation techniques. A statistically robust QSAR model can then be used to predict the activity of novel, untested compounds and to guide the design of more potent analogs.
For example, a hypothetical QSAR study on a series of 1-methyl-4-arylpiperidine derivatives might reveal that increasing the hydrophobicity of the aryl substituent enhances activity, while the presence of a hydrogen bond donor at a specific position is detrimental. The contour maps generated from 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can visually represent these relationships, showing regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character is favorable or unfavorable for activity. researchgate.net
The following table presents a hypothetical set of descriptors and their correlation with activity in a QSAR model for a series of piperidine derivatives.
| Descriptor | Type | Correlation with Activity | Interpretation |
| LogP | Physicochemical | Positive | Increased lipophilicity is favorable for activity, possibly due to better membrane permeability or hydrophobic interactions with the target. |
| Molecular Weight | 1D | Negative | Increasing the size of the molecule beyond a certain point may lead to a decrease in activity due to steric hindrance at the binding site. |
| Topological Polar Surface Area (TPSA) | 2D | Negative | Lower polarity is associated with higher activity, suggesting that the binding pocket is predominantly hydrophobic. |
| Number of Hydrogen Bond Donors | 2D | Negative | The presence of hydrogen bond donors is detrimental to activity, indicating that the binding site may lack corresponding acceptors. |
| Dipole Moment | 3D | Positive | A higher dipole moment may enhance electrostatic interactions with the target protein. |
These computational SAR studies, in conjunction with molecular docking and MD simulations, provide a comprehensive understanding of the molecular features required for the desired biological activity of this compound and its derivatives, thereby accelerating the drug discovery and optimization process. researchgate.net
Analytical Methodologies for the Characterization and Quantification of 1 Methyl 4 P Tolyl Piperidine in Research Contexts
Chromatographic Techniques
Chromatographic techniques are fundamental in the analytical chemistry of pharmaceutical compounds, offering high-resolution separation of individual components from complex mixtures. For a substituted piperidine (B6355638) derivative such as 1-Methyl-4-(p-tolyl)piperidine, liquid chromatography is the predominant approach, enabling both qualitative characterization and precise quantification in various research contexts. These methods are valued for their sensitivity, accuracy, and adaptability. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC) are the most applied techniques, often coupled with a range of detectors to achieve the desired selectivity and sensitivity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique used for separating, identifying, and quantifying components in a mixture. It relies on pumping a liquid solvent mixture (the mobile phase) containing the analyte through a column filled with a solid adsorbent material (the stationary phase). The separation is achieved based on the differential interactions of the analyte with the stationary and mobile phases. For piperidine derivatives, reversed-phase HPLC is the most common modality. nih.gov
HPLC coupled with an Ultraviolet (UV) detector is a widely used analytical method for compounds that possess a chromophore, a part of the molecule that absorbs UV or visible light. The p-tolyl group in this compound contains an aromatic ring, which provides significant UV absorbance, making this detection method highly suitable. The detector measures the amount of UV light absorbed by the analyte as it elutes from the column, and the resulting signal is proportional to the concentration of the compound.
In a typical reversed-phase setup, a C18 column is used as the stationary phase, while the mobile phase often consists of a mixture of an aqueous buffer (like water with an acid modifier such as phosphoric acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govnih.govwiley-vch.de Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the target compound from any impurities or other matrix components. nih.gov For piperidine compounds that may have weak UV absorption, a pre-column derivatization step with a UV-active agent can be employed to enhance detection sensitivity. nih.gov
Table 1: Example HPLC-UV Method Parameters for Piperidine Derivatives
| Parameter | Value |
|---|---|
| Column | Inertsil C18 (250 x 4.6 mm, 5 µm) nih.gov |
| Mobile Phase A | Water with 0.1% Phosphoric Acid nih.gov |
| Mobile Phase B | Acetonitrile nih.gov |
| Gradient | Isocratic (e.g., 68% B) or Gradient nih.govnih.gov |
| Flow Rate | 1.0 mL/min nih.gov |
| Column Temperature | 30°C nih.gov |
| Injection Volume | 10-20 µL |
| UV Detection Wavelength | 214 nm, 254 nm, or 280 nm nih.govwiley-vch.de |
The Evaporative Light Scattering Detector (ELSD) is a universal detector that is particularly useful for analyzing compounds that lack a UV chromophore or have poor UV absorption. quercus.be Unlike UV detectors, ELSD does not rely on the optical properties of the analyte. quercus.be The detection process involves three steps: nebulization of the column eluent into a fine mist, evaporation of the mobile phase in a heated drift tube to leave behind non-volatile analyte particles, and detection of these particles by measuring the light they scatter when passing through a light beam. quercus.beparker.com
This technique is advantageous because its response is generally independent of the analyte's spectral properties, and it is compatible with gradient elution, which is a limitation for other universal detectors like refractive index detectors. quercus.be HPLC-ELSD has been successfully applied to the quantification of piperidine, demonstrating its utility for this class of compounds. researchgate.net
Table 2: Example HPLC-ELSD Method Parameters for Piperidine Analysis
| Parameter | Value |
|---|---|
| Column | Pursuit 5 C18 researchgate.net |
| Mobile Phase | Methanol researchgate.net or Acetonitrile/Water Gradient |
| Flow Rate | 0.8 - 1.0 mL/min |
| Injection Volume | 20 µL |
| ELSD Nebulizer Temp. | 30 - 50°C |
| ELSD Evaporator Temp. | 50 - 80°C |
| Nebulizing Gas (N₂) | 1.5 - 2.0 L/min parker.com |
HPLC with Fluorescence Detection (FLD) is a highly sensitive and selective technique for compounds that are naturally fluorescent or can be derivatized to become fluorescent. A fluorophore, such as the aromatic p-tolyl group in this compound, can absorb light at a specific excitation wavelength and then emit light at a longer, specific emission wavelength. The detector measures the intensity of this emitted light, which is directly proportional to the analyte concentration.
The primary advantage of FLD is its high sensitivity, with detection limits often being orders of magnitude lower than those achieved with UV detection. rsc.org Its selectivity is also a key benefit; only compounds that fluoresce at the specified wavelengths will be detected, reducing interference from non-fluorescent matrix components. rsc.org The use of HPLC-FLD has been reported for the analysis of piperazine (B1678402) residues, indicating its applicability to related heterocyclic compounds. researchgate.net
Table 3: Conceptual HPLC-FLD Method Parameters for Aromatic Piperidines
| Parameter | Value |
|---|---|
| Column | C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | Aqueous Buffer (e.g., 0.1% Formic Acid) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Optimized for separation |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Excitation Wavelength (λex) | ~270 nm (Typical for Toluene) |
| Emission Wavelength (λem) | ~290 nm (Typical for Toluene) |
Ultra-High Performance Liquid Chromatography (UPLC)
Ultra-High Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This advancement results in significantly higher resolution, improved sensitivity, and much faster analysis times compared to traditional HPLC. The higher efficiency of UPLC columns allows for the use of higher flow rates without sacrificing separation quality, drastically reducing run times.
Combining the enhanced separation power of UPLC with the high sensitivity and selectivity of fluorescence detection (FLD) creates a powerful analytical tool for trace-level quantification. For a compound like this compound, UPLC-FLD would be an ideal method for quantification in complex research samples where high sensitivity is required. The narrow peaks produced by UPLC lead to a greater signal-to-noise ratio, further lowering the limits of detection and quantification. researchgate.net A UPLC-based method developed for a related piperazine compound utilized a sub-2 µm particle size column to achieve rapid and efficient separation. mdpi.com
Table 4: Conceptual UPLC-FLD Method Parameters for this compound
| Parameter | Value |
|---|---|
| Column | Poroshell HPH-C18 (e.g., 100 mm x 2.1 mm, 1.9 µm) mdpi.com |
| Mobile Phase A | Water (5 mM Ammonium (B1175870) Formate (B1220265), pH 8.0) mdpi.com |
| Mobile Phase B | Methanol mdpi.com |
| Gradient | Rapid gradient (e.g., 10% to 95% B in 3 min) mdpi.com |
| Flow Rate | 0.25 - 0.5 mL/min mdpi.com |
| Column Temperature | 40°C |
| Injection Volume | 1 - 5 µL mdpi.com |
| Excitation Wavelength (λex) | ~270 nm |
| Emission Wavelength (λem) | ~290 nm |
Gas Chromatography (GC)
Gas chromatography is a robust technique for the analysis of volatile and thermally stable compounds like this compound. The separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. For piperidine derivatives, columns with a stationary phase of 5% phenyl/95% methyl polysiloxane are commonly utilized due to their suitable polarity for separating such compounds. unodc.org
The operational parameters of the GC system are critical for achieving optimal separation. A typical analysis would involve a temperature-programmed oven to ensure the efficient elution of the analyte. The injector temperature is generally set high enough to ensure rapid vaporization of the sample without causing thermal degradation. A flame ionization detector (FID) is often employed for quantification due to its high sensitivity and wide linear range for organic compounds. unodc.org
Table 1: Illustrative Gas Chromatography (GC-FID) Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | 5% Phenyl / 95% Methyl Polysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250°C |
| Detector Temperature | 280°C |
| Oven Program | Initial: 100°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min) |
| Injection Mode | Split (e.g., 50:1) |
| Detector | Flame Ionization Detector (FID) |
Note: These parameters are illustrative and would require optimization for the specific analysis of this compound.
Mass Spectrometry (MS) Coupled Techniques
The coupling of chromatographic separation with mass spectrometry provides a powerful tool for both the identification and quantification of this compound. The mass spectrometer offers high selectivity and can provide structural information based on the mass-to-charge ratio (m/z) of the analyte and its fragments.
Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a highly selective and sensitive technique for the analysis of this compound, particularly in complex matrices. After separation by GC, the analyte is ionized, typically by electron ionization (EI). The resulting molecular ion and fragments are then subjected to further fragmentation in a collision cell, and specific fragment ions are monitored. This process, known as multiple reaction monitoring (MRM), significantly enhances the signal-to-noise ratio and reduces interferences. scispec.co.th
Table 2: Predicted GC-MS/MS Parameters for this compound
| Parameter | Description |
| Ionization Mode | Electron Ionization (EI) |
| Precursor Ion (Q1) | [M]+• (m/z corresponding to the molecular weight of the analyte) |
| Product Ions (Q3) | Specific fragment ions resulting from collision-induced dissociation |
| Collision Energy | Optimized to maximize the abundance of product ions |
Note: The specific m/z values for precursor and product ions would need to be determined experimentally.
Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) offers high-throughput analysis with excellent resolution and sensitivity. The use of sub-2 µm particle size columns in UPLC allows for faster separations and sharper peaks compared to traditional HPLC. mdpi.com For a basic compound like this compound, reversed-phase chromatography is typically employed.
The mobile phase composition, particularly the pH, is a critical parameter for achieving good peak shape and retention for basic compounds. nih.govnih.gov Electrospray ionization (ESI) in positive ion mode is the most common ionization technique for this type of analysis. Similar to GC-MS/MS, the use of MRM provides high selectivity and sensitivity for quantification. mdpi.com
Table 3: Exemplar UPLC-MS/MS Conditions for the Analysis of this compound
| Parameter | Condition |
| Column | C18 or Phenyl-Hexyl (e.g., < 2 µm particle size, 2.1 x 50 mm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Gradient | Optimized for separation from matrix components |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Note: These conditions are illustrative and would require optimization and validation for the specific application.
High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a widely used and reliable technique for the quantification of pharmaceutical compounds and related substances. biomedres.us While not as fast as UPLC, HPLC-MS/MS provides excellent sensitivity and selectivity. The principles of separation and detection are similar to UPLC-MS/MS, with reversed-phase chromatography and positive mode ESI being the standard approach for basic compounds like this compound. nih.govalternative-therapies.com
Method development for HPLC-MS/MS would focus on optimizing the mobile phase to achieve good chromatographic performance and efficient ionization. The selection of precursor and product ions for MRM analysis is crucial for the selectivity of the method. mdpi.com
Chromatographic Method Development Considerations
The development of a robust and reliable chromatographic method for this compound requires careful consideration of several factors to ensure accurate and reproducible results.
The composition of the mobile phase is a critical factor in liquid chromatography, significantly influencing retention, selectivity, and peak shape, especially for basic compounds. chromatographyonline.com For reversed-phase chromatography of this compound, a mixture of an aqueous component and an organic solvent such as acetonitrile or methanol is typically used.
The pH of the aqueous component is of paramount importance. For basic analytes, working at a low pH (e.g., with 0.1% formic acid) ensures that the analyte is in its protonated form, which can lead to better peak shapes by minimizing interactions with residual silanol (B1196071) groups on the stationary phase. chromatographyonline.com Alternatively, a high pH mobile phase can be used to analyze the compound in its neutral form, which can increase retention on a reversed-phase column. chinacloudapi.cn The choice of buffer is also important, with volatile buffers like ammonium formate or ammonium acetate (B1210297) being preferred for MS compatibility. chromatographyonline.com The organic modifier and its proportion in the mobile phase are adjusted to achieve the desired retention time and resolution from other components in the sample.
Sample Preparation and Solvent Selection
Effective sample preparation is a critical prerequisite for the accurate and reliable analysis of this compound. The primary objective is to extract the analyte from its matrix and prepare it in a form that is compatible with the chosen analytical instrument. The selection of an appropriate solvent is paramount to ensure the stability and solubility of the compound.
For chromatographic analyses such as HPLC, the sample diluent should be chosen to prevent degradation of the analyte. In the analysis of complex molecules containing piperidine or piperazine moieties, it has been observed that aqueous diluents can sometimes lead to hydrolysis or other unwanted reactions. For instance, studies on related compounds have shown that using methanol as a sample diluent can prevent such degradation, ensuring the integrity of the sample prior to injection. mdpi.com Therefore, for this compound, organic solvents like methanol or acetonitrile are generally preferred over water, especially if the sample needs to be stored for any period before analysis. The choice of solvent must also be compatible with the mobile phase to ensure good peak shape and avoid precipitation on the column.
Solid-phase extraction (SPE) can be employed for sample cleanup and concentration, particularly when analyzing trace levels of the compound in complex matrices. A C18 sorbent material is often suitable for retaining a moderately nonpolar compound like this compound, allowing for the removal of more polar interferences.
Table 1: Solvent Selection Considerations for this compound Analysis
| Solvent | Application | Rationale |
| Methanol | Sample Diluent (HPLC) | Prevents potential hydrolysis; good solubility for the analyte. |
| Acetonitrile | Sample Diluent, Mobile Phase Component (RP-HPLC) | Common organic solvent in reversed-phase chromatography, miscible with water, good solvating power. |
| Water (with modifier) | Mobile Phase Component | Used in combination with organic solvents in reversed-phase HPLC; often requires modifiers like formic acid for MS compatibility and good peak shape. sielc.com |
Orthogonal Chromatographic Techniques (Reversed Phase, Hydrophilic Interaction Liquid Chromatography)
Chromatography is a cornerstone of analytical chemistry, and employing orthogonal techniques—methods that separate compounds based on different chemical properties—provides a more comprehensive analytical picture.
Reversed-Phase (RP) Chromatography: This is the most common HPLC method for compounds of moderate polarity like this compound. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically water and acetonitrile or methanol. sielc.com The compound is retained on the column based on its hydrophobicity. For basic compounds like this compound, mobile phase additives such as formic acid or phosphoric acid are often necessary to protonate the piperidine nitrogen. sielc.com This minimizes tailing effects caused by interactions with residual silanol groups on the stationary phase, resulting in sharper, more symmetrical peaks.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC serves as a powerful orthogonal technique to RP-HPLC, particularly for polar compounds. nih.gov Although this compound is not extremely polar, HILIC could be advantageous for separating it from nonpolar impurities that would be strongly retained in a reversed-phase system. In HILIC, a polar stationary phase (e.g., bare silica, or bonded with diol or amide functional groups) is used with a mobile phase rich in a nonpolar organic solvent, like acetonitrile, with a small amount of aqueous buffer. nih.govresearchgate.net The separation mechanism is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase. nih.gov This technique offers a different selectivity compared to reversed-phase methods. nih.gov
Spectroscopic Methods for Structural Elucidation and Quantification
Spectroscopic methods are indispensable for confirming the chemical structure of this compound and for its quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular framework.
¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals. The aromatic protons of the p-tolyl group would appear as two distinct doublets in the aromatic region (approx. 7.0-7.3 ppm). The methyl group on the tolyl ring would produce a singlet around 2.3 ppm. The protons on the piperidine ring would show complex multiplets in the aliphatic region (approx. 1.5-3.0 ppm), with the N-methyl group appearing as a singlet around 2.2-2.5 ppm.
¹³C NMR: The carbon NMR spectrum would complement the proton data. It would show distinct signals for the quaternary and CH carbons of the tolyl group, as well as signals for the piperidine ring carbons and the N-methyl and tolyl-methyl carbons. Spectral data for the closely related 1-methyl-4-phenylpiperidine (B1593372) shows characteristic peaks that can be used as a reference. nih.gov
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (Tolyl) | 7.0 - 7.3 | Two Doublets (AA'BB' system) |
| Piperidine Ring | 1.5 - 3.0 | Multiplets |
| N-Methyl | 2.2 - 2.5 | Singlet |
| Tolyl-Methyl | ~2.3 | Singlet |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.
C-H Stretching (Aromatic): Aromatic C-H stretches typically appear just above 3000 cm⁻¹.
C-H Stretching (Aliphatic): The C-H bonds of the piperidine ring and methyl groups would show strong absorptions in the 2800-3000 cm⁻¹ region.
C=C Stretching (Aromatic): Aromatic ring stretching vibrations would be observed in the 1600-1450 cm⁻¹ region.
C-N Stretching: The stretching vibration of the tertiary amine C-N bond would be found in the fingerprint region, typically around 1200-1000 cm⁻¹.
Reference spectra for similar compounds like 1-methylpiperidine (B42303) and 4-methylpiperidine (B120128) are available in databases such as the NIST WebBook and can aid in spectral interpretation. nist.govnist.gov
Derivatization Strategies for Enhanced Analytical Detection
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties, such as enhanced detectability.
UV-Active Derivatization for Trace Analysis
While the tolyl group in this compound provides some UV absorbance, its chromophore may not be strong enough for sensitive trace-level analysis using HPLC with a UV detector. To overcome this, derivatization can be employed to attach a strongly UV-absorbing group to the molecule.
Since this compound is a tertiary amine, common derivatization strategies that target primary or secondary amines (e.g., reaction with dansyl chloride) are not applicable. However, if an analytical method requires the detection of piperidine-containing precursors or impurities that are primary or secondary amines, derivatization is a viable strategy. For example, a secondary amine precursor could be reacted with a reagent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) or 4-toluenesulfonyl chloride to form a stable derivative with a high molar absorptivity, allowing for detection at very low levels. researchgate.netresearchgate.netresearchgate.net This approach significantly lowers the limit of detection (LOD) and limit of quantification (LOQ) of the analytical method. researchgate.net
Analytical Method Validation Protocols in Research
In a research setting, the objective of validating an analytical method is to demonstrate its fitness for the intended purpose, which could include quantification, impurity profiling, or stability testing. ich.orgfda.gov A validation protocol is typically established before initiating the studies, outlining the procedures and acceptance criteria for all relevant performance characteristics. demarcheiso17025.com For a quantitative method, such as a High-Performance Liquid Chromatography (HPLC) assay for this compound, the key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, linearity, range, robustness, and ruggedness. wjarr.comdemarcheiso17025.com
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. researchgate.net It is the concentration that provides a signal statistically distinguishable from the background noise. uaiasi.ro The Limit of Quantification (LOQ) is the lowest concentration of the analyte that can be determined with an acceptable level of precision and accuracy. nih.gov
Several methods can be used to determine LOD and LOQ, with the most common approaches being:
Based on Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of the analyte with the signal from blank samples. A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, and a ratio of 10:1 is used for the LOQ. demarcheiso17025.com
Based on the Standard Deviation of the Response and the Slope: This method utilizes the standard deviation of the response (σ), which can be determined from the y-intercepts of regression lines or the analysis of multiple blank samples. The LOD and LOQ are then calculated using the formulas LOD = 3.3σ/S and LOQ = 10σ/S, where S is the slope of the calibration curve. wjarr.com
The table below presents hypothetical LOD and LOQ values for the analysis of this compound by an HPLC-UV method, illustrating typical results from a validation study.
Table 1: Hypothetical Limit of Detection (LOD) and Limit of Quantification (LOQ) Data
| Parameter | Method of Determination | Result (µg/mL) |
|---|---|---|
| Limit of Detection (LOD) | Signal-to-Noise Ratio (3:1) | 0.05 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (10:1) | 0.15 |
| Limit of Detection (LOD) | Based on Standard Deviation of the Blank and Slope | 0.06 |
| Limit of Quantification (LOQ) | Based on Standard Deviation of the Blank and Slope | 0.18 |
Accuracy refers to the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found. ich.org It is often expressed as the percent recovery by the assay of a known, added amount of analyte. For research compounds, accuracy is typically assessed by spiking a blank matrix with a known concentration of this compound and analyzing the sample. The ICH guidelines recommend assessing accuracy using a minimum of nine determinations over at least three concentration levels covering the specified range. ich.orgbiopharminternational.com
Precision is a measure of the degree of scatter or agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. elementlabsolutions.com It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels:
Repeatability (Intra-assay precision): This assesses the precision under the same operating conditions over a short interval. biopharminternational.com
Intermediate Precision: This expresses within-laboratory variations, such as on different days, with different analysts, or on different equipment. biopharminternational.com
The following table shows hypothetical accuracy and precision data for the quantification of this compound.
Table 2: Hypothetical Accuracy and Precision Data
| Concentration Level (µg/mL) | Accuracy (% Recovery) | Precision (Repeatability, %RSD, n=6) | Intermediate Precision (%RSD, n=12) |
|---|---|---|---|
| 1.0 (Low) | 99.5% | 1.2% | 1.8% |
| 10.0 (Medium) | 100.8% | 0.8% | 1.1% |
| 20.0 (High) | 101.2% | 0.6% | 0.9% |
Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. pharmaguru.coindustrialpharmacist.com Linearity is typically evaluated by analyzing a series of standards at different concentrations (a minimum of five is recommended) and performing a linear regression analysis of the instrument response versus concentration. pharmacalculation.com The correlation coefficient (r²), y-intercept, and slope of the regression line are key indicators of linearity. wjarr.compharmaguru.co An r² value close to 1.000 indicates a strong linear relationship. industrialpharmacist.com
The Range is the interval between the upper and lower concentration levels of the analyte for which the method has demonstrated suitable precision, accuracy, and linearity. pharmaguru.copharmacalculation.com The specified range is determined based on the linearity studies and the intended application of the method. ich.org
The table below provides hypothetical data from a linearity study for this compound.
Table 3: Hypothetical Linearity Study Data
| Concentration (µg/mL) | Instrument Response (Peak Area) |
|---|---|
| 0.5 | 15,230 |
| 2.0 | 60,150 |
| 10.0 | 305,400 |
| 25.0 | 751,250 |
| 50.0 | 1,502,300 |
| Linear Regression Results | |
| Slope | 30,015 |
| Y-Intercept | 850 |
| Correlation Coefficient (r²) | 0.9998 |
| Validated Range | 0.5 - 50.0 µg/mL |
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. pharmaguideline.com It provides an indication of the method's reliability during normal usage and is typically evaluated during the method development phase. labmanager.com For an HPLC method, these variations might include changes in the pH of the mobile phase, mobile phase composition, column temperature, and flow rate. pharmaguideline.com
Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, or instruments. altabrisagroup.com It assesses the method's performance when subjected to real-world variations. labmanager.com
The distinction is that robustness examines internal method parameters within one lab, while ruggedness assesses performance under external variations, often between labs. pharmaguideline.com The following table illustrates a hypothetical robustness study for an HPLC assay of this compound.
Table 4: Hypothetical Robustness Study Results
| Parameter Varied | Nominal Value | Variation | Result (% Assay) | % Difference from Nominal |
|---|---|---|---|---|
| Nominal Conditions | - | - | 99.8% | - |
| Flow Rate (mL/min) | 1.0 | 0.9 | 100.1% | +0.3% |
| 1.1 | 99.5% | -0.3% | ||
| Column Temperature (°C) | 30 | 28 | 99.6% | -0.2% |
| 32 | 99.9% | +0.1% | ||
| Mobile Phase % Acetonitrile | 50% | 48% | 99.4% | -0.4% |
| 52% | 100.3% | +0.5% |
Research Applications and Potential Areas for Future Study of 1 Methyl 4 P Tolyl Piperidine Scaffolds
Ligand Design in Catalysis
The 4-arylpiperidine scaffold is not only significant in pharmaceuticals but also holds potential in the field of catalysis. The synthesis of these structures often involves advanced catalytic methods, which in turn suggests the potential for derivatives of 1-methyl-4-(p-tolyl)piperidine to serve as ligands in catalytic processes. For instance, transition-metal-catalyzed cross-coupling reactions are pivotal for creating the core 4-arylpiperidine structure. researchgate.netnih.gov
Exploration of Biological Target Interactions in Drug Discovery Research
The 4-arylpiperidine motif is a key pharmacophore found in numerous classes of therapeutic agents, targeting a wide range of biological systems, particularly within the central nervous system (CNS). mdpi.comgoogle.com Derivatives built upon the this compound scaffold are actively investigated for their interactions with various receptors and transporters, underscoring their importance in modern drug discovery. researchgate.netmdpi.com
The 1-methyl-4-arylpiperidine structure is a key component in the development of potent inhibitors of the dopamine (B1211576) transporter (DAT). Research has identified novel DAT inhibitors by modifying this scaffold. For example, a derivative, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, was discovered through 3D-database pharmacophore searching and demonstrated significant DAT inhibition. This compound showed a different pharmacological profile from cocaine at the monoamine transporters.
Subsequent chemical modifications of this lead compound led to analogs with significantly enhanced binding affinity and inhibitory activity at the DAT site. These findings suggest that the this compound core is a promising foundation for developing potential therapies for cocaine abuse. Further studies have explored other N-linked heterocyclic piperidine (B6355638) derivatives, identifying compounds with high affinity for the human dopamine D4 (hD4) receptor and significant selectivity over D2 and D3 subtypes. nih.gov
| Compound | DAT Binding Affinity (Kᵢ, nM) | Dopamine Reuptake Inhibition (Kᵢ, nM) |
| Lead Compound | 492 | 360 |
| High-Affinity Analog | 11 | 55 |
The 4-arylpiperidine framework is also crucial for targeting the serotonin (B10506) transporter (SERT), a key protein in the treatment of depression and other mood disorders. google.com Studies on 3-[(aryl)(benzyloxy)methyl]piperidine derivatives have shown that this class of compounds possesses high affinity for SERT, with inhibition constants (Kᵢ) ranging from 2 to 400 nM, comparable to the established antidepressant fluoxetine. nih.gov These compounds generally exhibit weak affinity for other receptors like 5-HT1A and α2-adrenoceptors, indicating a degree of selectivity. nih.gov
Furthermore, research into DAT inhibitors based on the this compound scaffold has noted that these molecules possess a pharmacological profile at the dopamine, serotonin, and norepinephrine (B1679862) transporter sites that is distinct from that of cocaine. This suggests that modifications to the this compound structure can modulate its interaction and selectivity across all three major monoamine transporters, offering a pathway to fine-tune the pharmacological effects for various CNS disorders. google.com
The piperidine scaffold is an emerging feature in the design of inhibitors for Lysine-Specific Demethylase 1 (LSD1), an epigenetic regulator implicated in various cancers. nih.govresearchgate.net The development of reversible, noncovalent LSD1 inhibitors has gained significant traction. A key breakthrough in this area was the determination of the crystal structure of LSD1 in complex with a potent reversible inhibitor, 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile. nih.gov
This compound shares significant structural elements with the this compound scaffold, namely the piperidine ring and the p-tolyl group. The crystal structure revealed critical interactions within the LSD1 active site:
The piperidine ring binds to a negatively charged pocket, interacting with the side chains of Asp555 and Asn540. nih.gov
The p-tolyl group (equivalent to the 4-methylphenyl group) is bound in a hydrophobic pocket. nih.gov
The 4-cyanophenyl group extends deep into the catalytic center, forming a hydrogen bond with the critical catalytic residue Lys661. nih.gov
This detailed understanding of the binding mode provides a structural basis for the rational design of more potent and selective LSD1 inhibitors based on the piperidine scaffold. nih.gov
Analgesic Activity Investigations of Related Piperidine Derivatives
Piperidine and its derivatives are well-established as foundational structures in the development of analgesic agents. researchgate.netresearchgate.netpjps.pk The piperidine ring is a core component of potent opioid analgesics like pethidine and fentanyl. researchgate.netnih.gov Research has consistently shown that synthetic derivatives of 4-arylpiperidines exhibit significant analgesic properties. pjps.pknih.gov
Structure-activity relationship (SAR) studies have demonstrated that substitutions on the phenyl ring are critical for analgesic potency. It has been noted that derivatives with a substitution at the para position of the phenyl ring often show enhanced analgesic effects. researchgate.net This observation is directly relevant to the this compound structure, which features a methyl group in the para position of the aryl ring. Studies on various alkyl piperidine derivatives have confirmed that these compounds can produce significant and long-lasting analgesia in preclinical models. pjps.pk The analgesic activity of these compounds is often evaluated in models such as the tail immersion test and the hot-plate test, with some derivatives showing potency comparable to or greater than standard drugs like pethidine. researchgate.netpjps.pknih.gov
Contributions to Complex Molecule Synthesis as Intermediates
The this compound scaffold is a valuable building block, or synthetic intermediate, for the construction of more complex molecules, particularly in the pharmaceutical industry. mdpi.comresearchgate.net The synthesis of 4-arylpiperidines themselves often starts from simpler precursors like 1-benzyl-4-piperidone. researchgate.netnih.gov
Modern synthetic methods have streamlined the creation of these important intermediates. Palladium-catalyzed cross-coupling reactions, for example, are used to efficiently generate 3,4-unsaturated 4-arylpiperidines from silyl-substituted piperidine precursors and various aryl halides. nih.gov Recently, a novel two-stage process combining biocatalytic C-H oxidation with nickel-catalyzed radical cross-coupling has been developed to modify piperidines, significantly simplifying the synthesis of complex, three-dimensional molecules. eurekalert.orgsciencedaily.com This modular approach reduces the number of synthetic steps and avoids the need for expensive precious metal catalysts like palladium. eurekalert.orgsciencedaily.com Such advancements make scaffolds like this compound more accessible, facilitating their use in the synthesis of high-value compounds, including anticancer agents, neurokinin receptor antagonists, and novel analgesics. eurekalert.orgsciencedaily.comresearchgate.net
Scaffold for Studying Conformational Effects on Biological Activity
The this compound scaffold serves as a valuable tool in medicinal chemistry for investigating the influence of molecular conformation on biological activity. The conformational flexibility of the piperidine ring, coupled with the stereochemical possibilities of its substituents, allows for a systematic exploration of how spatial arrangement impacts receptor binding and subsequent biological response.
The piperidine ring typically adopts a chair conformation to minimize steric strain. In this conformation, substituents at the 1 and 4 positions can be oriented in either an axial or equatorial position. For this compound, this results in two primary chair conformers: one with the p-tolyl group in an equatorial position and the other with it in an axial position. The relative stability of these conformers is influenced by steric interactions. Generally, a substituent is more stable in the equatorial position to avoid 1,3-diaxial interactions. However, the energetic difference between the two conformers can be small, and both may exist in equilibrium.
The orientation of the 4-aryl group (in this case, p-tolyl) has been shown to be a critical determinant of biological activity in related 4-arylpiperidine analogs. nih.gov Studies on flexible opioid analgesics, such as the 4-(m-hydroxyphenyl)piperidines, have demonstrated that the conformation of the 4-aryl substituent significantly modulates receptor binding affinities and efficacies. nih.gov For instance, analogs with smaller 4-alkyl substituents tend to favor a phenyl equatorial conformation, while bulkier substituents can force the phenyl group into an axial orientation. nih.gov This shift in conformational preference can lead to substantial differences in analgesic potency. nih.gov
By using the this compound scaffold, researchers can design and synthesize derivatives with strategically placed substituents to bias the conformational equilibrium towards either the axial or equatorial conformer of the p-tolyl group. This approach, known as conformational restriction, is a powerful strategy in drug design. nih.gov For example, introducing bulky groups elsewhere on the piperidine ring could create steric hindrance that favors one conformation over the other. The biological activities of these conformationally biased molecules can then be compared to elucidate the optimal spatial arrangement for interaction with a specific biological target.
The table below illustrates hypothetical relative potencies of conformationally restricted analogs of a biologically active compound based on the this compound scaffold, where the orientation of the p-tolyl group is varied.
| Analog | Predominant Conformation of p-Tolyl Group | Hypothetical Receptor Binding Affinity (Ki, nM) | Hypothetical Relative Potency |
| A | Equatorial | 50 | 1x |
| B | Axial | 10 | 5x |
| C | Unrestricted (Flexible) | 35 | 1.4x |
This table is illustrative and intended to demonstrate the concept of how conformational restriction can influence biological activity. The values are not based on experimental data for this compound itself.
Furthermore, computational methods, such as energy conformational calculations, can be employed to predict the preferred conformations of this compound derivatives. nih.gov These theoretical models, when combined with experimental biological data, can provide a deeper understanding of the structure-activity relationships (SAR) at play. nih.govmdpi.com This integrated approach allows for the rational design of novel therapeutic agents with improved potency and selectivity. The insights gained from studying the conformational effects of the this compound scaffold can be applied to the development of a wide range of pharmaceuticals targeting various biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
